Triethoxy(2-phenylpropyl)silane

Description

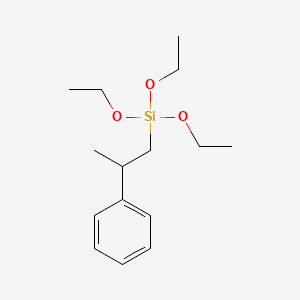

Triethoxy(2-phenylpropyl)silane (CAS: 93804-27-4) is an organosilane compound characterized by a triethoxy silane group bonded to a 2-phenylpropyl chain. Its molecular formula is C₁₅H₂₆O₃Si, with a molecular weight of 282.45 g/mol . Structurally, the phenylpropyl group imparts aromaticity and hydrophobicity, while the triethoxy groups enable hydrolysis and condensation reactions, making it suitable for applications in surface modification, polymer reinforcement, and hybrid material synthesis. Its chloro derivative, (3-Chloro-2-phenylpropyl)(triethoxy)silane (CAS: 10088-50-3), has been documented with a molecular weight of 316.8957 g/mol and applications in functionalized nanomaterials .

Properties

CAS No. |

93804-27-4 |

|---|---|

Molecular Formula |

C15H26O3Si |

Molecular Weight |

282.45 g/mol |

IUPAC Name |

triethoxy(2-phenylpropyl)silane |

InChI |

InChI=1S/C15H26O3Si/c1-5-16-19(17-6-2,18-7-3)13-14(4)15-11-9-8-10-12-15/h8-12,14H,5-7,13H2,1-4H3 |

InChI Key |

UAIKVKJHJSZBFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CC(C)C1=CC=CC=C1)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxy(2-phenylpropyl)silane can be synthesized through the hydrosilylation reaction of 2-phenylpropene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of fixed-bed reactors where the reaction between 2-phenylpropene and triethoxysilane is catalyzed by platinum or other transition metal catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions:

Hydrosilylation: The primary reaction involving triethoxy(2-phenylpropyl)silane is hydrosilylation, where it reacts with alkenes or alkynes to form organosilicon compounds.

Oxidation: This compound can undergo oxidation reactions to form silanols or siloxanes.

Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrosilylation: Platinum or rhodium catalysts, temperatures between 25°C and 100°C.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, ambient temperature.

Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.

Major Products:

Hydrosilylation: Organosilicon compounds with Si-C bonds.

Oxidation: Silanols or siloxanes.

Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

Chemistry: Triethoxy(2-phenylpropyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .

Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve biocompatibility and reduce biofouling. It is also utilized in the synthesis of functionalized nanoparticles for drug delivery and imaging applications .

Medicine: this compound is explored for its potential in developing novel drug delivery systems and medical devices. Its ability to form stable bonds with organic and inorganic materials makes it valuable in creating biocompatible coatings .

Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of advanced materials such as composites and nanomaterials .

Mechanism of Action

The mechanism of action of triethoxy(2-phenylpropyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which then react with hydroxyl groups on surfaces to create stable Si-O-Si linkages. This property is exploited in various applications to enhance adhesion, modify surface properties, and create functionalized materials .

Comparison with Similar Compounds

Hydrophobic Coatings and Sol-Gel Systems

- This compound : Likely exhibits superior hydrophobicity due to its bulky phenylpropyl group, though direct data are absent.

- Triethoxy(ethyl)silane (C2): Used in sol-gel systems with (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) to form nanohybrids; shorter ethyl chain reduces steric hindrance but limits hydrophobicity .

- APTES : Combines hydrophobicity with amine reactivity, enabling covalent bonding in silica-filled polychloroprene rubber (enhanced tensile strength by 15–20%) .

Adsorption and Extraction Efficiency

- Trimethoxy(2-phenylethyl)silane: Achieved 83% efficiency in extracting hydroxy PAHs (e.g., 1-Hydroxypyrene) using Fe₂O₃ core/shell nanoparticles .

- APTES : Demonstrated 90% efficiency in the same system, attributed to amine-polar compound interactions .

- This compound: Expected to outperform APTES in non-polar applications due to its aromaticity but lacks experimental validation.

Dispersion in Cementitious Systems

- AEAPTMS (N-2-aminoethyl-3-aminopropyl trimethoxy silane): Superior dispersion in cement paste due to longer side chains and stronger steric hindrance .

- This compound: Potential for high dispersion in polymers but untested in cement.

Limitations and Contradictory Findings

- APTES vs. AEAPTMS : While APTES excels in PAHs extraction , AEAPTMS outperforms it in cement dispersion , highlighting context-dependent performance.

- Trimethoxy vs. Triethoxy Groups: Methoxy silanes (e.g., Trimethoxy(3-phenoxypropyl)silane, CAS: 61464-03-7) hydrolyze faster than triethoxy analogs, affecting reaction kinetics in coatings .

Data Tables

Table 1: Comparative Adsorption Efficiency of Silane-Modified Nanoparticles

| Silane Type | Adsorption Efficiency (%) | Target Compound |

|---|---|---|

| Triethoxysilane | 75 | 9-Hydroxyfluorene |

| Trimethoxy(2-phenylethyl)silane | 83 | 2-Naphthol |

| APTES | 90 | 1-Hydroxypyrene |

Table 2: Key Properties of Selected Triethoxy Silanes

Biological Activity

Triethoxy(2-phenylpropyl)silane, a silane compound with the chemical formula C₁₂H₁₈O₃Si, is recognized for its diverse applications in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its interaction with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Weight : 238.35 g/mol

- CAS Number : 2550-02-9

- Structure : The compound features a triethoxy group attached to a 2-phenylpropyl moiety, contributing to its unique properties.

This compound exhibits biological activity primarily through its ability to modify surfaces and interact with biological molecules. The compound's silane functionality allows it to form covalent bonds with hydroxyl groups on surfaces, enhancing hydrophobicity and biocompatibility. This property is crucial for applications in drug delivery systems and biomedical devices.

2. Antioxidant Activity

Recent studies have indicated that silane compounds can exhibit antioxidant properties. For instance, the antioxidant activity of related silanes has been evaluated using various assays, such as the DPPH radical scavenging method. The results suggest that this compound may possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

3. Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated in various cancer cell lines. An MTT assay demonstrated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 50 |

| Normal Fibroblasts | >100 |

Case Study 1: Surface Modification for Drug Delivery

In a study focused on drug delivery systems, this compound was used to modify the surface of nanoparticles. The modification enhanced the nanoparticles' stability and drug-loading capacity, leading to improved therapeutic efficacy in targeted cancer therapy.

Case Study 2: Biocompatibility Assessment

A biocompatibility study evaluated the effects of this compound-coated implants in vivo. Results showed minimal inflammatory response and good integration with surrounding tissues, highlighting its potential for use in medical implants.

Research Findings

- Catalytic Activity : Research has shown that this compound can act as a catalyst in organic reactions, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. This property is particularly useful in synthetic organic chemistry.

- Antimicrobial Properties : Preliminary studies suggest that silane compounds can exhibit antimicrobial activity against various pathogens, making them candidates for use in antimicrobial coatings.

- Environmental Impact : The environmental persistence of silanes has been studied, indicating that while they are effective in industrial applications, their degradation products need to be monitored for ecological safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.